molecular formula C23H32ClN3O2 B11361920 5-chloro-3,6-dimethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide

5-chloro-3,6-dimethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide

Cat. No.: B11361920
M. Wt: 418.0 g/mol
InChI Key: WUGIYVHCMUXMIR-UHFFFAOYSA-N
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Description

5-chloro-3,6-dimethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a benzofuran core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3,6-dimethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorine Atom: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperazine Moiety: This step involves nucleophilic substitution reactions where the piperazine ring is introduced.

    Final Coupling: The final step involves coupling the benzofuran core with the piperazine derivative under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-3,6-dimethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its benzofuran core.

    Pharmacology: Investigation of its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-chloro-3,6-dimethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chlorine atom and the piperazine moiety in 5-chloro-3,6-dimethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide makes it unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H32ClN3O2

Molecular Weight

418.0 g/mol

IUPAC Name

5-chloro-3,6-dimethyl-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H32ClN3O2/c1-16-13-20-18(14-19(16)24)17(2)21(29-20)22(28)25-15-23(7-5-4-6-8-23)27-11-9-26(3)10-12-27/h13-14H,4-12,15H2,1-3H3,(H,25,28)

InChI Key

WUGIYVHCMUXMIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NCC3(CCCCC3)N4CCN(CC4)C)C

Origin of Product

United States

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